![molecular formula C40H40BF2N9O3 B1192903 (S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide](/img/structure/B1192903.png)
(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ibBFL is a fluorescent irreversible inhibitor of Bruton's tyrosine kinase (BTK).
科学的研究の応用
Heterocyclic Compounds Synthesis
A study by Rahmouni et al. (2014) focused on the synthesis of isoxazolines and isoxazoles derivatives through cycloaddition reactions involving pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This research demonstrates the potential for creating diverse heterocyclic compounds using similar core structures (Rahmouni et al., 2014).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) explored the synthesis of pyrazolopyrimidines derivatives, evaluating their potential as anticancer and anti-5-lipoxygenase agents. This study suggests that compounds with a pyrazolo[3,4-d]pyrimidin structure might have significant applications in cancer treatment and inflammation management (Rahmouni et al., 2016).
Antibacterial Properties
Abdel‐Latif et al. (2019) researched the use of 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing polyheterocyclic ring systems, revealing their potential antibacterial properties. This research underscores the possibility of utilizing similar pyrazolo[3,4-d]pyrimidine derivatives in developing new antibacterial drugs (Abdel‐Latif et al., 2019).
mTOR Inhibition for Cancer Therapy
A study by Nowak et al. (2009) identified pyrazolopyrimidines as potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. This discovery highlights the potential use of related compounds in the development of cancer therapies (Nowak et al., 2009).
特性
製品名 |
(S,E)-N-(4-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
---|---|
分子式 |
C40H40BF2N9O3 |
分子量 |
743.63 |
IUPAC名 |
(S,E)-N-(4-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-4-oxobut-2-en-1-yl)-3-(5,5-difluoro-7,9-dimethyl-5H-5l4,6l4-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-3-yl)propanamide |
InChI |
InChI=1S/C40H40BF2N9O3/c1-26-22-27(2)50-34(26)23-30-15-14-29(51(30)41(50,42)43)16-19-35(53)45-20-6-11-36(54)49-21-7-8-31(24-49)52-40-37(39(44)46-25-47-40)38(48-52)28-12-17-33(18-13-28)55-32-9-4-3-5-10-32/h3-6,9-15,17-18,22-23,25,31H,7-8,16,19-21,24H2,1-2H3,(H,45,53)(H2,44,46,47)/b11-6+ |
InChIキー |
CXNVULRLIFUAFH-IZZDOVSWSA-N |
SMILES |
O=C(NC/C=C/C(N1CC(N2N=C(C3=CC=C(OC4=CC=CC=C4)C=C3)C5=C(N)N=CN=C52)CCC1)=O)CCC6=CC=C7N6B(F)(F)[N]8=C(C)C=C(C)C8=C7 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ibBFL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。